4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Overview
Description
4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide, also known as NPC1161B, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurological research, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different studies. In cancer research, this compound has been found to induce apoptosis, inhibit cell growth, and cause cell cycle arrest in cancer cells. In neurological research, this compound has been found to improve neurological function, reduce brain damage, and increase levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide in lab experiments is its potential as a therapeutic agent for various diseases. Its synthetic nature also allows for precise control of its chemical composition and purity. However, one limitation is the lack of understanding of its mechanism of action, which may hinder the development of specific therapeutic applications.
Future Directions
For 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide research include further studies on its mechanism of action and potential therapeutic applications. In cancer research, this compound could be studied in combination with other anti-cancer agents to enhance its efficacy. In neurological research, this compound could be studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound could be modified to improve its pharmacokinetic properties and reduce potential toxicity.
Scientific Research Applications
4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. In cancer research, this compound has shown promising anti-proliferative effects on cancer cells. In a study conducted on human glioma cells, this compound was found to induce apoptosis and inhibit cell growth. In another study, this compound was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In neurological research, this compound has been studied for its potential as a neuroprotective agent. In a study conducted on rats with cerebral ischemia-reperfusion injury, this compound was found to reduce brain damage and improve neurological function.
properties
IUPAC Name |
4-(2-chlorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)17(25)19-13-5-7-14(8-6-13)22(23)24/h1-8H,9-12H2,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFICGOVVHHTIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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